(4-Propoxybenzyl)amine

Description

Significance of Benzylamine (B48309) Scaffolds in Synthetic Design

The benzylamine scaffold is a valuable pharmacophore, and its inclusion in organic molecules often imparts promising pharmaceutical properties for treating various diseases. researchgate.net Compounds derived from benzylamine exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties. researchgate.net Primary benzylamines are particularly important in medicinal chemistry, serving not only as bioactive compounds themselves but also as versatile building blocks that can be easily derivatized. thieme-connect.com

The development of new synthetic methods for creating benzylamine scaffolds is an active area of research, as it can accelerate the discovery of new functional molecules. thieme-connect.com Recent advancements include electrochemical synthesis and nickel/photoredox-catalyzed decarboxylative coupling, which offer efficient and environmentally friendly routes to these important compounds. thieme-connect.comsioc-journal.cn The versatility of benzylamines is further demonstrated by their use in the synthesis of diverse heterocyclic systems like oxazoles and quinazolinones through C-H bond functionalization. researchgate.netscilit.com

Overview of the (4-Propoxybenzyl)amine Chemical Structure in Research Contexts

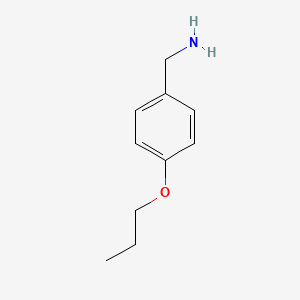

This compound, also known as p-propoxyaniline, features a benzene (B151609) ring substituted with an amino group and a propoxy group at the para position. cymitquimica.com This specific arrangement of functional groups influences its chemical and physical properties, making it a subject of interest in various research applications. cymitquimica.com The presence of the propoxy group, a three-carbon ether chain, can enhance properties like lipophilicity, which may influence receptor affinity and the pharmacological profile of derivative compounds.

The chemical structure of this compound allows it to participate in a range of chemical reactions. The amino group is a key site for reactions such as alkylation and acylation, enabling the synthesis of more complex molecules. ontosight.ai The benzene ring can undergo electrophilic aromatic substitution. cymitquimica.com These reactive characteristics make this compound a useful intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. cymitquimica.com For instance, it has been used as a reactant in the preparation of aggrecanase inhibitors. cymitquimica.com

Research has explored the incorporation of the (4-propoxybenzyl) moiety into various molecular frameworks to investigate their potential biological activities. For example, derivatives have been synthesized and studied for their potential as β-tryptase inhibitors and for their interactions with neurotransmitter receptors. nih.gov The modification of the core structure with groups like the propoxy group is a key strategy in developing compounds with tailored biological activities. ontosight.ai

Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 21244-33-7 | C9H13NO | 151.21 cymitquimica.com |

| [1-(4-Propoxyphenyl)ethyl]amine hydrochloride | 860701-75-3 | C11H18ClNO | 215.72 |

| N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride | 119276-01-6 | C22H29ClN4O3 | 447.0 |

Research Applications of Benzylamine Derivatives

| Application Area | Description | Key Findings |

| Antimycobacterial Agents | Synthesis and evaluation of benzylamine derivatives against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com | Novel benzylamine derivatives have been synthesized and shown to possess antimycobacterial properties. openmedicinalchemistryjournal.comacs.org |

| β-Tryptase Inhibitors | Investigation of 4-substituted benzylamine derivatives as potent and selective inhibitors of β-tryptase for potential asthma treatment. nih.gov | A potent inhibitor, M58539, was identified with high selectivity and favorable drug-like properties. nih.gov |

| GPR88 Agonists | Design and synthesis of (4-alkoxyphenyl)glycinamides and their bioisosteres as agonists for the GPR88 receptor, implicated in neuropsychiatric disorders. nih.gov | 5-amino-1,3,4-oxadiazole derivatives showed significantly improved potency compared to the parent compound. nih.gov |

| Antiamoebic Agents | A medicinal chemistry effort to improve the potency and drug-like properties of an antiamoebic benzylamine scaffold. acs.org | A derivative, compound 28, was developed with significant gains in potency, solubility, and microsomal stability, with no cytotoxicity. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBILQKHLZVEMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426807 | |

| Record name | (4-propoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21244-33-7 | |

| Record name | (4-propoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations

Nucleophilic Reactivity of the Amine Moiety

The defining characteristic of (4-Propoxybenzyl)amine in chemical transformations is the nucleophilicity of its primary amine group. The nitrogen atom possesses a lone pair of electrons, making it an electron-rich center capable of attacking electron-deficient species (electrophiles). studymind.co.uklibretexts.org This reactivity is fundamental to the various functional group transformations the compound can undergo.

As a primary amine, it is a potent nucleophile, generally more so than its alcohol or ether counterparts. libretexts.org This enhanced nucleophilicity allows it to react directly with a range of electrophiles, such as alkyl halides and acyl chlorides, under relatively mild conditions without the need for prior conversion to a more reactive form. studymind.co.uklibretexts.org The amine group can also act as a ligand, coordinating to metal centers to form complex ions.

Reactions with Electrophiles

The nucleophilic amine group readily participates in reactions with various electrophilic partners, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

This compound can be alkylated by reacting with alkyl halides in a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orglibretexts.org The reaction introduces an alkyl group onto the nitrogen atom. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylations. masterorganicchemistry.com This can result in a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.org

To achieve selective synthesis of a tertiary amine or to drive the reaction to completion, "exhaustive alkylation" can be employed, typically using an excess of a reactive alkyl halide like methyl iodide. masterorganicchemistry.comlibretexts.org This process leads to the formation of a quaternary ammonium salt, a reaction also known as the Menshutkin reaction. wikipedia.org These salts are important precursors for other reactions, such as Hofmann elimination. libretexts.orglibretexts.org

Table 1: Examples of Alkylation Reactions of this compound

| Alkylating Agent | Product Class | Product Name |

| Methyl Iodide (CH₃I) | Secondary Amine | N-Methyl-(4-propoxybenzyl)amine |

| Ethyl Bromide (CH₃CH₂Br) | Secondary Amine | N-Ethyl-(4-propoxybenzyl)amine |

| Methyl Iodide (excess) | Quaternary Ammonium Salt | (4-Propoxybenzyl)trimethylammonium iodide |

Primary amines like this compound react readily with acylating agents to form stable amide derivatives. This nucleophilic addition-elimination reaction is a common and efficient method for creating C-N bonds. studymind.co.uk

The most common acylating agents are acyl chlorides and acid anhydrides. fishersci.itlibretexts.org The reaction with an acyl chloride, often performed in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. libretexts.orgfishersci.it Carboxylic acids can also be used directly when activated by a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Over-acylation is generally not an issue because the lone pair on the resulting amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

Table 2: Examples of Acylation Reactions of this compound

| Acylating Agent | Product Class | Product Name |

| Acetyl Chloride | Amide | N-(4-Propoxybenzyl)acetamide |

| Benzoyl Chloride | Amide | N-(4-Propoxybenzyl)benzamide |

| Acetic Anhydride (B1165640) | Amide | N-(4-Propoxybenzyl)acetamide |

The reaction of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base, which is a compound containing a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction is typically catalyzed by a mild acid and is reversible. libretexts.org The pH must be carefully controlled; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.orglibretexts.org The optimal pH is generally around 4-5. youtube.com The resulting imines can be hydrolyzed back to the parent amine and carbonyl compound under acidic aqueous conditions. libretexts.org

Table 3: Examples of Imine Formation with this compound

| Carbonyl Compound | Product Class | Product Name |

| Benzaldehyde (B42025) | Imine (Schiff Base) | N-(4-Propoxybenzyl)-1-phenylmethanimine |

| Acetone | Imine (Schiff Base) | N-(4-Propoxybenzyl)propan-2-imine |

| Cyclohexanone | Imine (Schiff Base) | N-(4-Propoxybenzyl)cyclohexan-1-imine |

This compound can be converted into various carbamoyl (B1232498) derivatives. These include substituted ureas and carbamates.

Urea Formation: Reaction with an isocyanate (R-N=C=O) yields a substituted urea. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group.

Carbamate (B1207046) Formation: Reaction with a chloroformate (Cl-C(=O)OR) in the presence of a base leads to the formation of a carbamate. google.com

These reactions provide access to a diverse range of structures with applications in medicinal chemistry and materials science. For instance, the (4-propoxyphenyl)methyl carbamate moiety has been incorporated into molecules designed as enzyme inhibitors. google.com

Table 4: Examples of Carbamoyl Derivative Formation

| Reagent | Product Class | Product Name |

| Phenyl Isocyanate | Substituted Urea | 1-(4-Propoxybenzyl)-3-phenylurea |

| Ethyl Chloroformate | Carbamate | Ethyl (4-propoxybenzyl)carbamate |

Imine and Schiff Base Formation

Oxidation Reactions

The primary amine and the benzylic C-H bond in this compound are susceptible to oxidation by various oxidizing agents. The outcome of the reaction is highly dependent on the reagent and conditions used.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), primary amines can undergo oxidation. quora.com For alkylamines, this can lead to the formation of aldehydes or ketones. quora.com However, for compounds with a benzylic carbon bearing at least one hydrogen, such as this compound, vigorous oxidation with KMnO₄ typically cleaves the alkyl chain at the benzylic position to yield a carboxylic acid. masterorganicchemistry.com Therefore, oxidation of this compound with hot, alkaline KMnO₄ is expected to yield 4-propoxybenzoic acid. libretexts.org

Milder oxidation, for instance using hydrogen peroxide (H₂O₂), can lead to different products. The oxidation of primary amines with H₂O₂ can proceed through hydroxylamine (B1172632) intermediates to ultimately form nitro compounds. Thus, the reaction of this compound with hydrogen peroxide could potentially yield 1-nitro-4-propoxybenzene.

Table 2: Predicted Oxidation Reactions of this compound

| Oxidizing Agent | Predicted Major Product(s) | Reaction Type |

| Potassium Permanganate (KMnO₄), Heat | 4-Propoxybenzoic Acid | Benzylic Oxidation |

| Hydrogen Peroxide (H₂O₂) | 1-Nitro-4-propoxybenzene | Amine Oxidation |

Other Functional Group Interconversions

The primary amine group of this compound is a versatile functional handle for various interconversions, most notably the formation of amides through acylation.

Acylation:

Acylation is a fundamental reaction of primary amines. This compound can react readily with acyl chlorides or acid anhydrides to form stable N-substituted amides. smolecule.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and after deprotonation of the nitrogen, the N-substituted amide is formed. chemguide.co.uk

For example, the reaction of this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(4-propoxybenzyl)acetamide. This type of reaction is widely used to modify the properties of amine-containing compounds. nih.gov

Table 3: Example of Acylation of this compound

| Amine Reactant | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(4-Propoxybenzyl)acetamide |

| This compound | Benzoyl chloride | N-(4-Propoxybenzyl)benzamide |

Synthesis and Exploration of 4 Propoxybenzyl Amine Derivatives and Analogues

Incorporation into Heterocyclic Systems

The adaptability of the (4-propoxybenzyl)amine structure allows for its integration into numerous heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. The following subsections describe the synthesis of specific classes of heterocyclic derivatives.

The fusion of a benzene (B151609) ring with an imidazole (B134444) ring gives rise to the benzimidazole (B57391) system, a privileged scaffold in drug discovery. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. mdpi.combeilstein-journals.org One common method for creating 2-substituted benzimidazoles is the reaction of benzene-1,2-diamine with 2-chloroacetic acid, followed by alkalization, to produce 2-chloromethyl benzimidazole. nih.gov This intermediate can then be reacted with various amines to generate a library of N-substituted benzimidazole derivatives. nih.gov

Another approach involves the direct condensation of o-phenylenediamines with amino acids, such as aspartic acid, serine, and histidine, to yield benzimidazole derivatives. nih.gov The acidic and basic properties of the NH group within the benzimidazole nucleus allow for further chemical modifications. nih.gov Researchers have also explored the synthesis of novel aminomethyl derivatives of benzimidazole and their subsequent biological evaluation. nih.gov The synthesis of 1,2,4-oxadiazoles linked with benzimidazole derivatives has also been reported, demonstrating the versatility of this heterocyclic system in creating more complex molecules. nih.gov

Table 1: Synthesis of Benzimidazole Derivatives

| Starting Materials | Key Reaction Type | Resulting Derivative Class |

|---|---|---|

| o-Phenylenediamine, 2-Chloroacetic Acid | Condensation, Amination | N-Substituted Benzimidazoles nih.gov |

| o-Phenylenediamine, Amino Acids | Condensation | Benzimidazole Derivatives nih.gov |

| Benzimidazole, NO-donor | Coupling | Benzimidazole core with NO-donor mdpi.com |

| Fluoro-substituted benzimidazole | --- | AT1 receptor binders mdpi.com |

| 1H-benzo[d]imidazole, 1,2,4-triazole (B32235) | --- | 1,2,4-triazole-containing benzimidazoles mdpi.com |

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine (B92270) ring, is another important scaffold in medicinal chemistry. nih.gov The synthesis of quinoline derivatives can be achieved through various methods. One notable approach involves modifying the flavone (B191248) nucleus of known efflux pump inhibitors to obtain 2-(4-propoxyphenyl)quinoline derivatives. acs.org Another strategy is the microwave-promoted, solvent-free synthesis of steroidal quinolines. nih.gov

The synthesis of 4-aminoquinoline (B48711) derivatives often proceeds via the reaction of 4-chloro-7-substituted-quinolines with the appropriate mono or dialkyl amines. nih.gov This nucleophilic substitution reaction provides a straightforward route to a variety of N-substituted aminoquinolines. nih.gov Furthermore, the development of quinoline-based aurones and chromone (B188151) quinoline derivatives has been explored for their biological activities. nih.gov

Table 2: Synthesis of Quinoline Derivatives

| Starting Materials | Key Reaction Type | Resulting Derivative Class |

|---|---|---|

| Modified Flavone Nucleus | Modification | 2-(4-Propoxyphenyl)quinoline Derivatives acs.org |

| 4-Chloro-7-substituted-quinolines, Amines | Nucleophilic Substitution | 4-Aminoquinoline Derivatives nih.gov |

| Steroids, Quinolines | Microwave-assisted Synthesis | Steroidal Quinolines nih.gov |

| Quinoline, Chromone | --- | Chromone Quinoline Derivatives nih.gov |

Thiazole (B1198619) and triazole rings are five-membered heterocyclic systems containing sulfur and nitrogen atoms, respectively, and are components of many biologically active molecules. A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. One-pot procedures have been developed for the synthesis of thiazol-2(3H)-imine derivatives starting from α-active methylene (B1212753) ketones. ekb.eg Another approach involves the condensation of thiourea (B124793) derivatives with α-halo ketones or esters. vulcanchem.com

The synthesis of 1,2,4-triazole derivatives can be achieved through various routes, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com Another method is the Einhorn–Brunner reaction, which is the condensation of hydrazines with diacylamines. scispace.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for certain triazole-containing macroheterocycles. researchgate.net The synthesis of N4-amino-1,2,4-triazoles has been accomplished by reacting substituted aryl hydrazides with hydrazine (B178648) hydrate (B1144303) under microwave irradiation. scispace.com

Table 3: Synthesis of Thiazole and Triazole Derivatives

| Heterocycle | Starting Materials | Key Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| Thiazole | α-Haloketones, Thioamides | Hantzsch Synthesis | Thiazole Derivatives |

| Thiazole | α-Active Methylene Ketones, Potassium Thiocyanate, Amines | One-pot Condensation | Thiazol-2(3H)-imine Derivatives ekb.eg |

| Triazole | Amides, Acyl Hydrazides | Pellizzari Reaction | 1,2,4-Triazole Derivatives scispace.com |

| Triazole | Hydrazines, Diacylamines | Einhorn–Brunner Reaction | 1,2,4-Triazole Derivatives scispace.com |

| Triazole | Substituted Aryl Hydrazides, Hydrazine Hydrate | Microwave-assisted Synthesis | N4-amino-1,2,4-triazoles scispace.com |

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer is a common structural motif in medicinal chemistry. ijper.org A prevalent synthetic route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using various dehydrating agents such as phosphorus oxychloride. nih.gov Another method involves the reaction of acid hydrazides with carboxylic acids or acid chlorides. nih.gov

One-pot syntheses of 1,3,4-oxadiazoles have been developed, for example, by reacting hydrazides with aroyl propanoic acid. ijper.org The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by heating the corresponding acyl-hydrazide with phosphorus oxychloride. ijper.org Additionally, 1,3,4-oxadiazole-2-thiols can be synthesized through the reaction of acid hydrazides with carbon disulfide in the presence of alcoholic potassium carbonate. ijcce.ac.ir

Table 4: Synthesis of Oxadiazole Derivatives

| Isomer | Starting Materials | Key Reaction Type | Dehydrating/Cyclizing Agent | Resulting Derivative Class |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazines | Cyclization | Phosphorus Oxychloride nih.gov | 1,3,4-Oxadiazole Derivatives nih.gov |

| 1,3,4-Oxadiazole | Acid Hydrazides, Carboxylic Acids/Acid Chlorides | Condensation/Cyclization | --- | 1,3,4-Oxadiazole Derivatives nih.gov |

| 1,3,4-Oxadiazole | Hydrazides, Aroyl Propanoic Acid | One-pot Synthesis | --- | 1,3,4-Oxadiazole Derivatives ijper.org |

| 1,3,4-Oxadiazole | Acyl-hydrazide | Cyclization | Phosphorus Oxychloride | 2,5-Disubstituted-1,3,4-oxadiazoles ijper.org |

| 1,3,4-Oxadiazole | Acid Hydrazides, Carbon Disulfide | Cyclization | Alcoholic Potassium Carbonate | 1,3,4-Oxadiazole-2-thiols ijcce.ac.ir |

| 1,2,4-Oxadiazole | Amidoximes, Carboxylic Acid Derivatives | Heterocyclization | --- | 1,2,4-Oxadiazole Derivatives nih.gov |

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. A common method for their synthesis involves the reaction of nitriles with azides. One approach utilizes a reactive complex formed from sodium azide (B81097) and tertiary amine hydrochlorides to prepare tetrazole derivatives under mild conditions. gatech.edu This method avoids the need for toxic metal catalysts and high-boiling-point polar solvents. gatech.edu

The synthesis of 1,5-diaryl substituted 1,2,3,4-tetrazoles has been achieved through a palladium-catalyzed cross-coupling reaction. nih.gov This involves the initial formation of 1-aryl substituted tetrazoles by condensing an appropriate aniline (B41778) with triethyl orthoformate and sodium azide, followed by regioselective bromination and subsequent Suzuki cross-coupling with an arylboronic acid. nih.gov Photochemical transformations of tetrazole derivatives have also been explored as a synthetic methodology to produce other heterocyclic compounds. mdpi.com

Table 5: Synthesis of Tetrazole Derivatives

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Resulting Derivative Class |

|---|---|---|---|

| Nitriles, Sodium Azide, Tertiary Amine Hydrochlorides | Cycloaddition | Tertiary Amine Hydrochloride gatech.edu | 5-Substituted-1H-tetrazoles gatech.edu |

| Anilines, Triethyl Orthoformate, Sodium Azide | Condensation, Cycloaddition | --- | 1-Aryl-1H-tetrazoles nih.gov |

| 1-Aryl-5-bromotetrazoles, Arylboronic Acids | Suzuki Cross-Coupling | Palladium Catalyst nih.gov | 1,5-Diaryl-1,2,3,4-tetrazoles nih.gov |

Pyridine is a six-membered heterocyclic aromatic compound that is a cornerstone in the development of many pharmaceuticals. The synthesis of pyridine derivatives can be accomplished through a variety of methods. A one-pot synthesis of polysubstituted pyridines has been developed involving a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

Another approach is the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) is a method to produce 2-substituted pyridines. organic-chemistry.org Furthermore, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with various reagents can lead to the formation of fused pyridine derivatives such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

Table 6: Synthesis of Pyridine Derivatives

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Resulting Derivative Class |

|---|---|---|---|

| Aldehydes, Phosphorus Ylides, Propargyl Azide | Multi-step One-pot Synthesis | --- | Polysubstituted Pyridines organic-chemistry.org |

| O-Acetyl Ketoximes, α,β-Unsaturated Aldehydes | [3+3] Condensation | Copper(I) salt, Secondary Ammonium Salt | Substituted Pyridines organic-chemistry.org |

| Pyridine N-oxides, Grignard Reagents | Addition, Rearrangement | Acetic Anhydride | 2-Substituted Pyridines organic-chemistry.org |

| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile | Cyclocondensation | Various Reagents | Fused Pyridine Derivatives nih.gov |

Tetrazole Derivatives

Substituted Phenethylamine (B48288) Analogues

Substituted phenethylamines are a broad class of compounds based on the phenethylamine structure, where hydrogen atoms on the phenyl ring, sidechain, or amino group are replaced with other functional groups. wikipedia.org The this compound scaffold serves as a valuable starting point for the creation of diverse phenethylamine analogues.

The structural framework of a substituted phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Modifications can be systematically introduced at various positions to modulate the compound's properties. For instance, the introduction of substituents on the benzene ring can influence electronic effects and lipophilicity. ontosight.ai The nature and position of these substituents are critical in determining the pharmacological profile of the resulting analogues. wikipedia.orgmdpi.com

Research into substituted phenethylamine analogues of this compound often involves the exploration of different substitution patterns on the aromatic ring. For example, the introduction of methoxy (B1213986) groups at the 3 and 5 positions, in conjunction with the 4-propoxy group, leads to compounds like Proscaline (4-propoxy-3,5-dimethoxyphenethylamine). The synthesis of such analogues typically starts from a substituted benzaldehyde (B42025), which undergoes a series of reactions including condensation with nitroethane, reduction of the nitro group, and subsequent alkylation or other modifications.

The table below summarizes key structural features of some substituted phenethylamine analogues related to the this compound core.

| Compound Name | Core Structure | Key Substituents |

| This compound | Phenethylamine | 4-propoxy group |

| Proscaline | Phenethylamine | 3,5-dimethoxy, 4-propoxy groups |

| 2C-P | Phenethylamine | 2,5-dimethoxy, 4-propyl groups |

This table highlights the systematic variation of substituents on the phenethylamine scaffold to generate analogues with potentially different properties.

Solid-Phase Synthetic Approaches for Derivative Libraries

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large and diverse libraries of organic molecules, including derivatives of this compound. d-nb.info This methodology involves attaching a starting material to an insoluble solid support (resin) and carrying out a sequence of reactions. d-nb.info The key advantage of this approach is the ease of purification; unreacted reagents and byproducts are simply washed away by filtration, which significantly streamlines the synthetic process and allows for automation. wikipedia.orgd-nb.info

The application of solid-phase synthesis to create libraries of this compound derivatives allows for systematic exploration of the chemical space around this scaffold. A general strategy involves anchoring a suitable precursor to a resin, followed by a series of chemical transformations to build the desired molecular complexity. For example, a resin-bound amine can undergo Michael additions, quaternization, and cleavage steps to yield a variety of tertiary amines. d-nb.info

The choice of solvent is crucial for the success of solid-phase synthesis, as it must effectively solvate the resin and the growing peptide or small molecule chain. peptide.com Common solvents include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com The selection of the appropriate linker, which connects the initial molecule to the solid support, is also critical as it dictates the conditions under which the final product is cleaved from the resin. d-nb.info

The table below outlines the general stages and key considerations in the solid-phase synthesis of amine derivative libraries.

| Stage | Description | Key Considerations |

| Resin Functionalization | Attaching the initial building block (e.g., an amine or a precursor) to the solid support via a linker. | Choice of resin, linker chemistry, and reaction conditions. d-nb.info |

| Elongation/Modification | Performing a series of chemical reactions on the resin-bound substrate to build the desired molecule. | Use of excess reagents to drive reactions to completion, efficient washing steps. d-nb.info |

| Cleavage | Releasing the final product from the solid support. | Cleavage cocktail composition, reaction time, and temperature. d-nb.info |

| Purification | Isolating the pure final product. | Often simplified due to the nature of solid-phase synthesis. d-nb.info |

This table provides a generalized workflow for the generation of chemical libraries using solid-phase organic synthesis.

Structural Modifications of the Propoxy Chain

For example, replacing the n-propoxy group with an isopropoxy group creates Isoproscaline, while using an ethoxy group leads to Escaline. These seemingly minor changes can result in significant differences in potency and receptor selectivity. Research has shown that the propoxyphenyl group is an important feature for the activity of certain compounds, such as NorA inhibitors, where it is linked to a quinolin-4-yloxy scaffold. nih.gov

Systematic studies often involve the synthesis of a series of analogues with varying alkoxy chains to establish a clear structure-activity relationship. For instance, a palladium-catalyzed oxazoline-directed alkoxylation reaction has been developed to introduce a range of primary and secondary alcohol-derived alkoxy groups, including fluorinated ones, onto an aromatic ring. nih.gov This method allows for the synthesis of arenes with two electron-donating groups in a 1,3-relationship, demonstrating the versatility of modern synthetic methods in creating diverse analogues. nih.gov

The table below illustrates some examples of structural modifications to the propoxy chain and their potential impact.

| Modification | Example Analogue | Potential Impact |

| Chain Isomerism | Isoproscaline (isopropoxy) | Altered steric profile and receptor fit. |

| Chain Length Variation | Escaline (ethoxy) | Modified lipophilicity and potency. |

| Introduction of Halogens | N-(3-chloro-4-propoxybenzyl) derivatives | Altered electronic properties and steric bulk. vulcanchem.com |

| Ether to Alkyl Change | 2C-P (4-propyl) | Increased lipophilicity and reduced polarity. |

This table showcases how modifications to the alkoxy chain can be used to modulate the properties of this compound analogues.

Stereoselective Synthesis of Analogues

The synthesis of analogues of this compound with specific stereochemistry is crucial, as the three-dimensional arrangement of atoms can have a profound impact on biological activity. Stereoselective synthesis encompasses both diastereoselective and enantioselective methodologies to control the formation of chiral centers. nih.govrsc.org

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. This is often achieved by using chiral auxiliaries, substrates, or reagents that influence the stereochemical outcome of a reaction. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process starting from a chiral monoterpene. beilstein-journals.org The relative stereochemistry of the products can be determined using techniques like 2D NMR and X-ray crystallography. beilstein-journals.org

In the context of this compound analogues, diastereoselective methods can be employed to control the stereochemistry of newly formed chiral centers relative to existing ones. For example, in the synthesis of complex heterocyclic systems, Lewis acid-catalyzed cycloadditions of donor-acceptor cyclopropanes with aldehydes have been shown to proceed with high cis diastereoselectivity to furnish tetrahydrofurans. researchgate.net Such methods are valuable for creating structurally defined analogues for biological evaluation.

The table below provides examples of diastereoselective reactions that could be applied to the synthesis of this compound analogues.

| Reaction Type | Description | Stereochemical Control |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is temporarily attached to the substrate to direct the approach of a reagent. | The steric bulk of the auxiliary blocks one face of the molecule. |

| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the formation of a new stereocenter. | Achieved through steric or electronic effects of the existing chiral element. |

| Catalytic Diastereoselective Reactions | A chiral catalyst is used to create a chiral environment around the substrate. | The catalyst-substrate complex favors one transition state over another. researchgate.net |

This table highlights different strategies for achieving diastereoselectivity in organic synthesis.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Methodologies for enantioselective synthesis include the use of chiral catalysts, enzymes, and chiral pool synthesis. rsc.orgrsc.org

For the synthesis of chiral amine analogues, such as derivatives of this compound, several enantioselective methods are available. For example, the asymmetric hydrogenation of β-ketophosphonates using chiral Ru(II) catalysts can produce chiral products with excellent enantioselectivity. acs.org Another approach involves the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides using chiral phosphoric acid catalysis to create complex alkaloid analogues. rsc.org

A versatile stereoselective route has been developed for the synthesis of new 2'-(S)-CCG-IV analogues, which allows for late-stage diversification and provides access to a wide variety of conformationally restricted glutamate (B1630785) analogues. nih.gov This highlights the power of modern synthetic methods to generate stereochemically pure compounds for detailed biological studies. nih.gov

The table below summarizes common enantioselective methodologies applicable to the synthesis of chiral this compound analogues.

| Methodology | Description | Example Application |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective hydrogenation of prochiral ketones or imines. acs.org |

| Chiral Pool Synthesis | A readily available chiral natural product is used as the starting material. | Synthesis of complex molecules starting from chiral amino acids or terpenes. beilstein-journals.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Kinetic resolution of racemic amines or alcohols. |

This table outlines key approaches for the synthesis of single-enantiomer compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-Propoxybenzyl)amine, providing precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the region of δ 6.8-7.3 ppm. The benzylic protons of the -CH₂-NH₂ group are observed as a singlet at approximately δ 3.7-3.8 ppm. The protons of the propoxy group exhibit characteristic signals: a triplet for the terminal methyl (-CH₃) protons around δ 1.0 ppm, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group at about δ 1.8 ppm, and a triplet for the methylene (-O-CH₂-) protons directly attached to the oxygen atom near δ 3.9 ppm. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to OCH₂CH₂CH₃) | ~6.8-7.0 |

| Aromatic CH (meta to OCH₂CH₂CH₃) | ~7.2-7.3 |

| Ar-CH₂ -NH₂ | ~3.7-3.8 |

| -O-CH₂ -CH₂-CH₃ | ~3.9 |

| -O-CH₂-CH₂ -CH₃ | ~1.8 |

| -O-CH₂-CH₂-CH₃ | ~1.0 |

| -NH₂ | Variable |

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by detecting the different carbon environments in this compound. The carbon atoms of the aromatic ring typically show signals between δ 114 and 158 ppm. The benzylic carbon (-C H₂-NH₂) resonates at approximately δ 46 ppm. The carbons of the propoxy group are found at distinct chemical shifts: the carbon attached to the oxygen (-O-C H₂) at around δ 70 ppm, the central methylene carbon (-O-CH₂-C H₂-) at about δ 23 ppm, and the terminal methyl carbon (-O-CH₂-CH₂-C H₃) at approximately δ 11 ppm. docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C -O | ~158 |

| Aromatic C -CH₂ | ~133 |

| Aromatic C H (meta to OCH₂CH₂CH₃) | ~129 |

| Aromatic C H (ortho to OCH₂CH₂CH₃) | ~114 |

| Ar-C H₂-NH₂ | ~46 |

| -O-C H₂-CH₂-CH₃ | ~70 |

| -O-CH₂-C H₂-CH₃ | ~23 |

| -O-CH₂-CH₂-C H₃ | ~11 |

1H NMR Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. umsl.edu The IR spectrum typically displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group appear as a pair of bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propoxy and benzyl (B1604629) groups appear in the 2850-2960 cm⁻¹ range. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is typically found around 1245 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information, with the C=C stretching of the benzene ring often showing a strong signal. process-instruments-inc.com The symmetric vibrations of the molecule are particularly Raman active. umsl.edu

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Ether (C-O-C) | Stretching | ~1245 |

| Aromatic C=C | Stretching | 1500-1600 |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. Common fragmentation patterns include the loss of the propoxy group or the cleavage of the C-C bond adjacent to the amine, leading to the formation of characteristic fragment ions. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantification. nih.govthermofisher.com Reversed-phase HPLC, often with a C18 column, is a common method. The compound can be detected using a UV detector, typically around 255 nm due to the aromatic ring. The retention time under specific chromatographic conditions is a key parameter for identification. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS).

X-ray Diffraction Techniques for Crystal Structure Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the forces that govern crystal packing.

While direct Hirshfeld surface analysis of this compound was not found in the surveyed literature, studies on related Schiff base derivatives incorporating the 4-propoxybenzylidene moiety provide valuable information on the types of intermolecular contacts this structural fragment can form. Analysis of compounds such as 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine and 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine reveals the nature of their crystal packing. iucr.orgresearchgate.net

The dominant interactions stabilizing the crystal structures of these derivatives are H···H and C···H/H···C contacts. iucr.orgresearchgate.net For instance, in the crystal structure of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, the cohesion is primarily governed by H···H (42.5%) and C···H/H···C (37.2%) contacts. iucr.org Similarly, for 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine, H···H contacts account for 51.5% and C···H/H···C contacts for 31.8% of the Hirshfeld surface. researchgate.net Other interactions, such as C-H···π, also contribute to the formation of the supramolecular assembly. iucr.orgresearchgate.net These findings suggest that van der Waals forces play a significant role in the crystal packing of compounds containing the 4-propoxybenzyl moiety.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound Derivatives

| Intermolecular Contact | 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine iucr.org | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine researchgate.net |

|---|---|---|

| H···H | 42.5% | 51.5% |

| C···H/H···C | 37.2% | 31.8% |

| N···H/H···N | 6.8% | 5.8% |

| O···H/H···O | 4.8% | 4.6% |

| S···H/H···S | 5.3% | 4.0% |

| C···C | 1.3% | 0.7% |

Microscopic Techniques

Microscopic techniques are indispensable for visualizing the morphology and structure of materials from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. acs.org SEM is ideal for studying the microstructure of materials due to its high-resolution imaging capabilities. mdpi.com

No specific research utilizing SEM for the direct characterization of this compound was identified. However, this technique would be highly valuable for examining the solid-state properties of the compound. Potential research could involve using SEM to analyze the crystal habit, particle size distribution, and surface morphology of this compound powder. Furthermore, if this compound were used as a precursor or functionalizing agent in the synthesis of polymers or composite materials, SEM would be essential for characterizing the surface features and microstructure of the resulting products. mdpi.comucm.es

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a specimen to form an image. nih.gov The specimen must be extremely thin (typically less than 100 nm) to allow electrons to pass through it. nih.gov TEM can reveal information about the internal structure of a material, such as its crystal structure, defects, and the morphology of nanoparticles. nih.govnih.gov

A literature search did not yield studies applying TEM to the direct analysis of this compound. The application of TEM would be relevant if this compound were incorporated into nanostructured systems. For example, if used to functionalize nanoparticles or as a component in a polymer matrix for creating nanocomposites, TEM would be a critical tool. mdpi.comrsc.org It could provide high-resolution images of the nanoparticle size, shape, and dispersion within the host material, as well as identify the internal structure of synthesized materials like amine-functionalized hollow tubes. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images on the order of fractions of a nanometer. researchgate.net It works by scanning a sharp mechanical probe over a surface, and the forces between the probe and the sample are measured to create a three-dimensional topographical image. creative-biostructure.com

Specific AFM studies on this compound were not found. However, AFM offers significant potential for characterizing materials derived from this compound. If this compound were used to create a thin film or surface coating, AFM could provide detailed information on surface morphology, roughness, and other physical properties. creative-biostructure.commdpi.com For instance, in studies of amine-functionalized polymer coatings for biological applications, AFM has been used to assess nanoscale roughness, which influences cell adhesion. nih.gov A similar approach could be used to study surfaces modified with this compound to understand their texture and suitability for various applications.

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. It rasters a focused electron beam across a thin sample and collects the transmitted electrons. researchgate.net This technique allows for atomic-resolution imaging and is often coupled with other analytical methods like energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. researchgate.net

No literature was found describing the STEM analysis of this compound. The utility of STEM would arise in the context of nanomaterials engineering. For example, a study on a light-driven drug delivery system utilized STEM to characterize mesoporous silica (B1680970) nanoparticles that were modified with a related propoxyphenyl derivative. researchgate.net If this compound were used to functionalize or create similar nanostructures, STEM would be a powerful technique to visualize the atomic arrangement and verify the incorporation and distribution of the amine-containing component within the final material.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase optical resolution and contrast by using a spatial pinhole to block out-of-focus light. ucm.es It enables the reconstruction of three-dimensional images from a series of optical sections of fluorescently labeled specimens. ucm.es

There were no CLSM studies found that specifically investigate this compound. The application of CLSM would require that the molecule be fluorescent or conjugated to a fluorophore. If this compound were to be derivatized to create a fluorescent probe or incorporated into a fluorescent polymer or material, CLSM would be an excellent tool for its characterization. mun.ca The technique would allow for non-destructive 2D and 3D imaging, making it possible to visualize the spatial distribution of the compound within a larger assembly, such as its localization in biological cells or its integration into a polymer matrix.

Other Advanced Analytical Methods

Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a suite of other advanced analytical methods provides deeper insights into the elemental composition, surface chemistry, and thermal properties of this compound. These techniques are crucial for a comprehensive understanding of the material's characteristics, particularly in solid-state applications, thin films, and composite materials.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. micro.org.aueag.com The method involves irradiating the sample with a beam of monochromatic X-rays, which causes the ejection of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the determination of oxidation states and functional groups. micro.org.aueag.com

For this compound, XPS analysis would provide a detailed characterization of the surface chemistry. High-resolution scans of the C 1s, O 1s, and N 1s regions would confirm the presence of the key functional groups. The N 1s spectrum is particularly informative for amine-containing compounds. A primary amine group, as in this compound, typically shows a main component around 399-400 eV. researchgate.net If the amine group is protonated (-NH3+), a second component at a higher binding energy of approximately 401-402 eV would appear. researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C/C-H bonds in the aromatic ring and alkyl chain, C-O bonds of the propoxy group, and the C-N bond of the benzylamine (B48309) moiety. researchgate.net The O 1s spectrum would confirm the presence of the ether linkage.

Table 1: Predicted XPS Binding Energies for this compound

| Core Level | Functional Group Assignment | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic & Aliphatic) | ~284.8 - 285.0 |

| C-N (Benzylamine) | ~285.6 - 286.0 | |

| C-O (Propoxy) | ~286.2 - 286.6 | |

| N 1s | -NH₂ (Amine) | ~399.0 - 400.0 |

| -NH₃⁺ (Protonated Amine) | ~401.0 - 402.0 | |

| O 1s | C-O -C (Ether) | ~532.5 - 533.5 |

Note: These values are approximate and can vary based on instrument calibration, sample charging, and the specific chemical matrix.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. rubiconscience.com.aukcl.ac.uk It is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). rubiconscience.com.aubruker.com The technique works by bombarding the sample with a focused beam of electrons, which excites electrons in the sample's atoms and causes them to be ejected from their inner shells. Electrons from higher energy shells then fall to fill these vacancies, releasing the excess energy as X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative elemental analysis. kcl.ac.uk

When analyzing a pure sample of this compound (C₁₀H₁₅NO), EDX would detect the constituent elements: carbon (C), nitrogen (N), and oxygen (O). Hydrogen (H) is not detectable by EDX. libretexts.org This technique is particularly useful for confirming elemental composition, assessing purity (with respect to heavier elements), and determining the elemental distribution when the compound is part of a composite material or formulation. rubiconscience.com.au The resulting EDX spectrum displays peaks corresponding to the characteristic X-ray energies of C, N, and O, with peak intensities related to their relative abundance.

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₅NO)

| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Weight Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 72.68% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.68% |

| Total | 165.23 | 100.00% |

Note: This table represents the theoretical composition. EDX analysis would provide experimental weight percentages for C, N, and O.

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top 3-10 nanometers of a sample surface. carleton.edueag.com The process begins when a primary electron beam (typically 3-25 keV) strikes the surface, ejecting a core-level electron and creating a vacancy. eag.comcityu.edu.hk An electron from a higher energy level then drops to fill this vacancy. The energy released from this transition is transferred to another electron, the "Auger electron," which is then ejected from the atom. carleton.eduscientaomicron.com Since the kinetic energy of the Auger electron is determined by the specific electronic energy levels of the parent atom, it is characteristic of that element. scientaomicron.comwellesley.edu

AES is capable of detecting all elements except H and He and is particularly sensitive to lighter elements like C, N, and O. eag.comcityu.edu.hk For this compound, an AES spectrum would show distinct peaks corresponding to the KLL transitions of Carbon, Nitrogen, and Oxygen. Analysis of the peak shapes can sometimes provide information about the chemical state of the elements, though this is often more challenging than with XPS. cityu.edu.hk AES is especially valuable for applications requiring high spatial resolution, such as analyzing the elemental composition of microscopic features or mapping elemental distributions across a surface. eag.com

Table 3: Principal Auger Electron Kinetic Energies for Elements in this compound

| Element | Principal Auger Transition | Approximate Kinetic Energy (eV) |

| Carbon (C) | KLL | 272 |

| Nitrogen (N) | KLL | 379 |

| Oxygen (O) | KLL | 508-512 |

Note: These are standard kinetic energy values for the most intense Auger transitions and serve as markers for elemental identification.

Secondary Ion Mass Spectrometry (SIMS) is a mass spectrometry technique used to analyze the composition of solid surfaces and thin films. It works by bombarding the sample surface with a focused primary ion beam (e.g., Cs+, Ga+). future4200.com This bombardment sputters atoms and molecular fragments from the surface, a fraction of which are ionized. These "secondary ions" are then accelerated into a mass analyzer, which separates them according to their mass-to-charge (m/z) ratio. future4200.com

SIMS is an extremely sensitive surface technique capable of detecting elements and molecules in the parts-per-million or even parts-per-billion range. For organic molecules like this compound, SIMS analysis would typically show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 166.2. creative-proteomics.com Additionally, characteristic fragment ions resulting from the cleavage of specific bonds would be observed. wikipedia.org The fragmentation pattern provides structural information that complements data from other mass spectrometry methods. Major fragmentation pathways for this compound would likely involve the α-cleavage at the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. whitman.edujove.com

Table 4: Predicted Key Ions in the Positive SIMS Spectrum of this compound

| m/z (approx.) | Proposed Ion Structure / Identity | Fragmentation Pathway |

| 166.2 | [C₁₀H₁₅NO + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 150.2 | [C₉H₁₂NO]⁺ | Loss of CH₄ from protonated ion |

| 122.1 | [C₇H₈O+H]⁺ (Propoxybenzyl ion) | Cleavage of benzyl-amine bond with H transfer |

| 107.1 | [C₇H₇O]⁺ (Propoxy-tropylium ion) | Cleavage of benzyl-amine bond |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) | Loss of propoxy group and amine |

| 30.0 | [CH₄N]⁺ | α-cleavage (formation of [CH₂=NH₂]⁺) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. uobabylon.edu.iq When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these electronic transitions. uobabylon.edu.iq

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits a strong primary absorption band (π → π*) around 204 nm and a weaker, fine-structured secondary band around 254 nm. hnue.edu.vn The presence of substituents on the benzene ring alters the positions and intensities of these bands. Both the propoxy (-OCH₂CH₂CH₃) and the aminomethyl (-CH₂NH₂) groups are considered electron-donating. Substituents with non-bonding electrons, like the oxygen in the propoxy group and the nitrogen in the amine, interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). uobabylon.edu.iqhnue.edu.vn Therefore, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show its secondary absorption band shifted to a wavelength longer than 255 nm. libretexts.org In acidic solution, protonation of the amine group would result in a spectrum closely resembling that of an alkyl-substituted benzene, as the lone pair on the nitrogen is no longer available to interact with the ring. hnue.edu.vn

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Solvent Effects |

| π → π* (Primary Band) | Substituted Benzene | ~220-230 | Relatively insensitive |

| π → π* (Secondary Band) | Substituted Benzene | ~270-280 | Hypsochromic (blue) shift upon protonation of the amine |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data is presented as a thermogram, which plots mass loss against temperature. TGA is used to evaluate the thermal stability and decomposition characteristics of materials. mdpi.com

For this compound, a TGA thermogram would indicate its thermal stability. The analysis would show a stable baseline at lower temperatures, with a sharp drop in mass signifying the onset of decomposition or volatilization. For amine compounds, thermal stability can be influenced by intermolecular hydrogen bonding and molecular weight. Studies on related benzylamine derivatives suggest that decomposition typically begins at temperatures above 200°C. The TGA curve can reveal if the decomposition occurs in a single step or multiple steps, providing insight into the breakdown mechanism. The presence of impurities or residual solvent would be visible as an initial, smaller mass loss at lower temperatures. This analysis is critical for determining the upper temperature limit for processing and storage of the compound. mdpi.comresearchgate.net

Table 6: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Event | % Mass Loss (Hypothetical) |

| 30 - 100 | Loss of adsorbed moisture/volatile impurities | < 1% |

| 100 - 210 | Stable (No significant mass loss) | ~0% |

| 210 - 350 | Onset and main decomposition/volatilization | ~99% |

| > 350 | Residual Mass | < 1% |

Note: This data is illustrative. Actual decomposition temperatures depend on factors like heating rate and atmospheric conditions (e.g., inert vs. oxidizing).

Brunauer–Emmett–Teller (BET) Technique

The Brunauer–Emmett–Teller (BET) theory is a foundational method for determining the specific surface area of solid and porous materials. anton-paar.comwikipedia.org The technique is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. malvernpanalytical.commicromeritics.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, which allows for the calculation of the monolayer capacity—the amount of gas required to form a single molecular layer on the entire surface. physchemres.org From this value, the specific surface area, expressed in square meters per gram (m²/g), is determined. matestlabs.com

While this compound is a liquid at room temperature, the BET technique would be highly relevant for its characterization under specific circumstances:

When immobilized on a solid support: If this compound is used to functionalize the surface of a porous material (e.g., silica, activated carbon, or a metal-organic framework), BET analysis can quantify the changes in the surface area and pore volume of the support material before and after functionalization. A decrease in surface area and pore volume would indicate the successful grafting or deposition of this compound within the pores and on the surface of the support. researchgate.net

In solid-phase synthesis: If this compound is a component of a solid catalyst or a material synthesized in solid form, its surface area would be a critical parameter influencing its reactivity, dissolution rate, and interaction with the surrounding environment. anton-paar.comiitk.ac.in

The principle involves monitoring the physisorption, or weak van der Waals interactions, between the adsorbate gas and the solid surface. micromeritics.comiitk.ac.in The BET equation is applied to the linear portion of the adsorption isotherm, typically in the relative pressure (P/P₀) range of 0.05 to 0.35 for nitrogen adsorption. anton-paar.com For materials with very low surface areas, krypton gas is often used as the adsorbate due to its lower vapor pressure at cryogenic temperatures, which allows for more sensitive measurements. malvernpanalytical.commicromeritics.com

Table 1: Theoretical Application of BET Analysis

| Scenario | Expected Outcome from BET Analysis | Significance of Findings |

| This compound coated on a porous support | Reduction in specific surface area and total pore volume compared to the uncoated support. researchgate.net | Confirms the presence of the coating and provides information on the extent of surface coverage and potential pore blockage. |

| This compound as part of a solid catalyst | Provides the specific surface area of the catalyst, which is crucial for its activity. | A higher surface area generally correlates with a greater number of active sites and higher catalytic efficiency. iitk.ac.in |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. filab.frhoriba.comcontractlaboratory.com The method is particularly well-suited for analyzing particles in the submicron range, down to a few nanometers. horiba.com

DLS operates by illuminating a sample with a laser beam and detecting the fluctuations in the intensity of the scattered light over time. filab.fr These fluctuations are a direct result of the Brownian motion of the particles, which is the random movement caused by collisions with solvent molecules. uci.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. uci.edu

A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. horiba.com This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the Stokes-Einstein equation is used to determine the hydrodynamic diameter (d(H)) of the particles. uci.edu The hydrodynamic diameter is the diameter of a sphere that has the same diffusion coefficient as the particle being measured. uci.edu

For this compound, DLS would be an invaluable tool under these conditions:

Formulation as an emulsion or nanoemulsion: If this compound is formulated into an oil-in-water or water-in-oil emulsion, DLS can determine the size distribution of the droplets. This is critical for assessing the stability and properties of the emulsion.

Synthesis of nanoparticles or microparticles: When this compound is a component of polymeric nanoparticles or microparticles synthesized for various applications, DLS can characterize their size, size distribution, and aggregation state. researchgate.net

Studying self-assembly or aggregation: DLS can be used to monitor the formation of micelles or aggregates in solutions containing derivatives of this compound that have amphiphilic properties.

The key parameters obtained from a DLS measurement are the z-average hydrodynamic radius (rH) and the Polydispersity Index (PDI). nanotempertech.com The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.1 is indicative of a monodisperse sample with a very narrow size distribution. nih.gov

Table 2: Key Parameters from DLS Analysis

| Parameter | Description | Relevance to this compound Formulations |

| Z-Average Hydrodynamic Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. nih.gov | Provides a primary indication of the average particle or droplet size in a formulation. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes in the sample. nanotempertech.com | Indicates the uniformity of the particle population. Low PDI is often desired for stability and consistent performance. nih.gov |

| Size Distribution by Intensity/Volume/Number | A graphical representation of the distribution of particle sizes within the sample. | Offers a more detailed view of the sample's composition, revealing the presence of multiple particle populations or aggregates. |

Small-Angle X-ray Scattering (SAXS)

The technique involves directing a collimated beam of X-rays at a sample and measuring the scattered X-rays at very small angles (typically less than 5 degrees). mdpi.com The scattering pattern arises from the differences in electron density within the sample. mdpi.com Analysis of the scattering curve (intensity vs. scattering angle) provides information on global structural parameters. berstructuralbioportal.org

SAXS would be particularly insightful for the characterization of this compound in the context of:

Self-Assembled Structures: If amphiphilic derivatives of this compound form micelles, vesicles, or other lyotropic liquid crystalline phases in solution, SAXS can be used to determine the shape, size, and arrangement of these structures. researchgate.net

Polymeric Systems: For block copolymers containing a this compound moiety that self-assemble into ordered nanostructures, SAXS is a key technique for identifying the morphology (e.g., lamellar, cylindrical, spherical) and determining the domain spacing. mdpi.com

Table 3: Information Derivable from SAXS Analysis

| Parameter | Description | Application to this compound Systems |

| Radius of Gyration (Rg) | The root mean square distance of the object's parts from its center of mass. | Provides a measure of the overall size of a nanoparticle, micelle, or macromolecular complex containing this compound. |

| Maximum Dimension (Dmax) | The largest dimension of a particle in solution. nih.gov | Helps in determining the overall shape and extent of the scattering object. |

| Pair-Distance Distribution P(r) | A histogram of the distances between all pairs of electrons within a particle. nih.gov | The shape of the P(r) function is indicative of the particle's shape (e.g., spherical, elongated, flat). |

| Scattering Curve Analysis | The profile of scattered intensity versus scattering angle. | Can reveal the morphology of self-assembled structures (e.g., from block copolymers) through the position and number of Bragg peaks. mdpi.commdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to determine optimized molecular geometries, electronic properties, and predict reactivity.

This analysis would involve finding the lowest energy three-dimensional arrangement of atoms in (4-Propoxybenzyl)amine. Conformational analysis would explore the different spatial orientations of the flexible propoxy and aminomethyl groups to identify the most stable conformers. Without specific studies, the bond lengths, bond angles, and dihedral angles for this compound remain undetermined by these methods.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. No published values for the HOMO-LUMO gap or MEP maps for this compound could be located.

Global reactivity descriptors, such as the electrophilicity index, chemical potential, and hardness, can be calculated from HOMO and LUMO energies. These indices help in predicting how a molecule will behave in a chemical reaction. The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons. Specific values for this compound have not been reported.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, interactions with solvents, and dynamic behavior. Such simulation studies have not been published.

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to elucidate the step-by-step mechanism of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can understand how the compound is formed or how it participates in further chemical transformations. There are no mechanistic studies of this nature available for this compound in the reviewed literature.

Applications in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

The primary application of (4-propoxybenzyl)amine in research is as a synthetic intermediate. Its structure is a valuable scaffold for building more complex molecules, particularly heterocyclic compounds, which are a cornerstone of medicinal chemistry. mdpi.comorientjchem.org The amine group provides a reactive site for a wide range of chemical transformations, including amidation, alkylation, and condensation reactions.

Researchers have utilized molecules containing the 4-propoxybenzyl moiety to synthesize a variety of heterocyclic systems. For instance, the 4-propoxybenzyl group has been incorporated into the structure of benzimidazoles and phthalazinones. mdpi.com In one study, 2-(4-propoxybenzyl)-1H-benzimidazole was synthesized by condensing o-phenylenediamine (B120857) with 4-propoxyphenylacetic acid. mdpi.com This intermediate was then further functionalized via N-alkylation to produce target molecules with potential biological activities. mdpi.com

Similarly, derivatives featuring the 4-propoxybenzyl group are used in the construction of purines and triazoles. Studies have described the synthesis of 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives, which were investigated for their potential antimicrobial properties. wiley.comrsc.org The synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.rsc.orgthiadiazoles and thiadiazines, has also been accomplished using precursors containing a 4-propoxyphenyl group. vulcanchem.comrsc.org These examples underscore the role of the this compound framework as a foundational building block for creating diverse and complex chemical entities.

The table below summarizes key synthetic transformations involving the this compound moiety as a building block.

| Reaction Type | Reactant(s) | Resulting Compound Class | Research Context |

| Condensation | o-Phenylenediamine, 4-Propoxyphenylacetic acid | Benzimidazoles | Synthesis of NorA Inhibitors |

| Nucleophilic Substitution | 6-Chloropurine, 4-Propoxyphenylpiperazine | Substituted Purines | Antimicrobial Agent Development |

| One-pot Condensation | 4-amino-5-(dialkoxyphenyl)-4H- Current time information in Bangalore, IN.ntu.edu.tw-triazole-3-thiol, Aromatic Carboxylic Acids | Triazolothiadiazoles | Antimicrobial Agent Development |

| Cyclocondensation | Substituted Phenylcarbohydrazide, Carbon Disulfide, Phenacyl Bromides | Triazolothiadiazines | Antimicrobial Agent Development |

Catalysis Research

While direct applications of this compound as a primary catalyst are not extensively documented, its structural motifs are relevant in the field of catalysis. Primary and secondary amines are foundational components of many organocatalysts and ligands for transition metal catalysis. fluorochem.co.ukbeilstein-journals.org Amine-based catalysts are particularly prominent in asymmetric synthesis, where they can form chiral enamines or iminium ions to facilitate stereoselective reactions. beilstein-journals.org